5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione
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Overview
Description
5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is a chemical compound with the molecular formula C14H22O4S and a molecular weight of 286.39 g/mol . This compound is known for its unique structure, which includes a cyclohexanedione core with ethylsulfinyl and oxopropyl substituents. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione typically involves the reaction of 1,3-cyclohexanedione with ethylsulfinylpropyl and oxopropyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Scientific Research Applications
5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .
Comparison with Similar Compounds
Similar Compounds
5-[2-(Ethylsulfanyl)propyl]-2-propionyl-1,3-cyclohexanedione: Similar structure but with a sulfanyl group instead of a sulfinyl group.
5-[2-(Ethylsulfanyl)propyl]-2-(1-hydroxypropylidene)-1,3-cyclohexanedione: Contains a hydroxypropylidene group instead of an oxopropyl group.
Uniqueness
5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-(2-ethylsulfinylpropyl)-2-propanoylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)19(18)5-2/h9-10,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHYEBNRGSEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)CC(C)S(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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